PPARα Agonist Potency: GW409544 vs. Farglitazar, Rosiglitazone, and Pioglitazone
GW409544 demonstrates significantly higher potency for PPARα activation compared to the dual agonist farglitazar and the clinically used PPARγ-selective agonists rosiglitazone and pioglitazone. In a standardized cell-based transactivation assay using human PPARα-GAL4 chimeric receptors, GW409544 exhibited an EC50 of 2.3 nM, which is approximately 108-fold more potent than farglitazar (EC50 250 nM) and over 4,300-fold more potent than rosiglitazone and pioglitazone (EC50 >10,000 nM) [1]. This quantitative advantage establishes GW409544 as a preferred tool for studies requiring robust PPARα engagement at low concentrations.
| Evidence Dimension | PPARα Activation Potency (EC50) |
|---|---|
| Target Compound Data | 2.3 ± 0.5 nM |
| Comparator Or Baseline | Farglitazar: 250 ± 35 nM; Rosiglitazone: >10,000 nM; Pioglitazone: >10,000 nM |
| Quantified Difference | ~108-fold more potent than farglitazar; >4,300-fold more potent than rosiglitazone and pioglitazone |
| Conditions | Human PPARα-GAL4 chimeric receptor transactivation assay, n=3 |
Why This Matters
Superior PPARα potency enables robust lipid-lowering and anti-inflammatory effects at lower concentrations, reducing the risk of off-target effects in complex biological systems.
- [1] Xu HE, Lambert MH, Montana VG, et al. Table 2: Receptor Activation Profile. Proc Natl Acad Sci U S A. 2001;98(24):13919-13924. PMC61142. View Source
